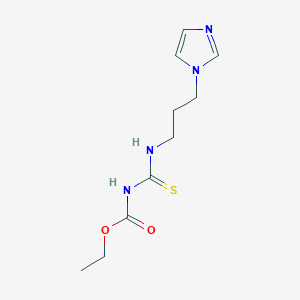

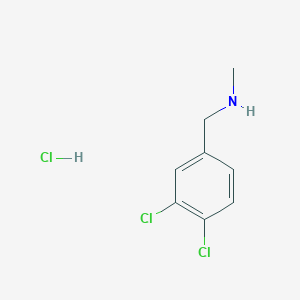

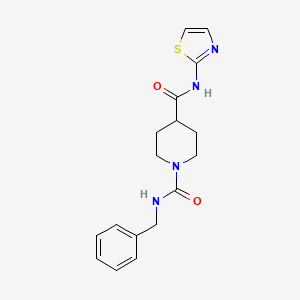

![molecular formula C19H19NO6 B2359305 Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1396869-29-6](/img/structure/B2359305.png)

Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds and is known for its aromatic properties . The compound also contains a carbamoyl group and a benzoate group, which are common in various organic and bioorganic compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) can also be used for analyzing the crystal structures .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by the functional groups present in it. For instance, the carbamoyl group in the compound can undergo various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups present. For example, the presence of polar groups can influence the compound’s solubility in different solvents .Scientific Research Applications

Synthesis of Organo Selenium Compounds

The benzo[d][1,3]dioxole moiety, which is structurally similar to the compound , has been utilized in the synthesis of novel organo selenium compounds. These compounds have shown potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The synthesis involves the treatment of piperonal with sodium hydrogen selenide, leading to compounds that may act as antioxidants, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators .

Detection of Carcinogenic Lead

Derivatives of benzo[d][1,3]dioxole have been used for the significant detection of carcinogenic heavy metal ions like lead (Pb^2+). A sensitive and selective sensor was developed by depositing a thin layer of the derivative on a glassy carbon electrode with a conducting polymer matrix. This application is crucial for environmental monitoring and public health safety .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole structure have been evaluated for their antimicrobial activity. Molecular modeling studies suggest that these compounds can be effective against a range of microbial pathogens, indicating their potential use in developing new antimicrobial agents .

Antitumor Evaluation

The benzo[d][1,3]dioxole framework is present in compounds that have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown potent growth inhibition properties against various cancer cell lines, such as HeLa, A549, and MCF-7, with IC50 values generally below 5 μM .

Organic Synthesis

The benzo[d][1,3]dioxole unit is integral to many natural products and occupies a unique place in natural and synthetic organic chemistry. It is present in a variety of compounds that possess important pharmaceutical and biological applications .

Pharmaceutical Applications

The structural motif of benzo[d][1,3]dioxole is found in many pharmaceuticals with diverse therapeutic effects, including COX-2 inhibitors and anti-JH (juvenile hormone) agents. This indicates the potential of the compound to be modified for various pharmaceutical applications .

Mechanism of Action

Mode of Action:

Based on related compounds and their mechanisms, we can speculate that “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” may act through the following modes:

- Microtubule Disruption : Many anticancer agents target microtubules, which play a crucial role in cell division. By interfering with microtubule dynamics, this compound could disrupt mitosis and lead to cell cycle arrest and apoptosis .

properties

IUPAC Name |

methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-19(23,14-7-8-15-16(9-14)26-11-25-15)10-20-17(21)12-3-5-13(6-4-12)18(22)24-2/h3-9,23H,10-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWDSNGCXROLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)